rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride
Description
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-5-1-2-6(5)4-8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
FCZGUISVPWFFBE-USPAICOZSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)CN.Cl.Cl |
Canonical SMILES |
C1CC(C1CN)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
One common method involves the cyclization of suitable precursors under controlled conditions. This typically includes the reaction of cyclobutane derivatives with amine groups in the presence of catalysts to form the desired diamine structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Chiral Resolution and Asymmetric Synthesis
For achieving high enantiomeric purity, methods such as chiral resolution via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) are employed. Alternatively, catalytic asymmetric synthesis using chiral catalysts (e.g., ruthenium-BINAP complexes) can induce stereoselectivity during cyclobutane ring formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the maintenance of optimal reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistency and reduces the risk of contamination.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Yield/Purity |
|---|---|---|---|
| Cyclization | Cyclobutane derivatives, amines, catalysts | Controlled temperature, solvent | High yield, variable purity |
| Chiral Resolution | Chiral resolving agents (e.g., tartaric acid) | Low temperature, specific solvents | High purity, variable yield |
| Asymmetric Synthesis | Chiral catalysts (e.g., ruthenium-BINAP) | Mild conditions, precise temperature control | High yield and purity |
Analytical Techniques for Characterization
To ensure the stereochemical configuration and purity of the compound, several analytical techniques are employed:
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with UV detection at 254 nm to resolve enantiomers.
- X-Ray Crystallography : To unambiguously confirm the (1R,2R)-configuration using single crystals grown in ethanol/water.
- NMR Spectroscopy : 1H- and 13C-NMR analysis of coupling constants to infer stereochemistry.
Research Findings and Applications
The compound rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride has a wide range of applications in scientific research, including its use as a chiral building block in the synthesis of enantiomerically pure compounds, potential roles in enzyme inhibition, and as a ligand in biochemical assays. It is also explored for its therapeutic effects, including anticancer properties.
Comparison with Similar Compounds
| Compound Name | CAS Number | Backbone | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | Not Provided | Cyclobutane | Two primary amines (dihydrochloride) | ~195 (estimated) | Pharmaceuticals, synthesis |
| Rel-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride | 63574-71-0 | Cyclobutane | Two dimethylamines (dihydrochloride) | ~227 (estimated) | Catalysis, ligands |
| REL-(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid | 1403894-01-8 | Cyclobutane | Hydroxyl, carboxylic acid | 116.12 | Chiral synthesis |
Chemical Reactions Analysis
Types of Reactions
rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, amine oxides, and complex organic molecules that incorporate the cyclobutane-diamine structure.
Scientific Research Applications
rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic effects, including anticancer properties.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often leads to changes in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Backbone | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride | Not Provided | Cyclobutane | Two primary amines (dihydrochloride) | ~195 (estimated) | Pharmaceuticals, synthesis |
| Rel-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride | 63574-71-0 | Cyclobutane | Two dimethylamines (dihydrochloride) | ~227 (estimated) | Catalysis, ligands |
| REL-(1R,2R)-2-Hydroxycyclobutane-1-carboxylic acid | 1403894-01-8 | Cyclobutane | Hydroxyl, carboxylic acid | 116.12 | Chiral synthesis |
| rel-(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride | 1217806-37-5 | Cyclohexane | Two dimethylamines (hydrochloride) | ~207 (estimated) | Coordination chemistry |
| (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate | 826-35-7 | Cyclopropane | Two ester groups | 158.15 | Strained molecule synthesis |
Key Findings and Implications
Ring Size and Strain :
- Cyclobutane derivatives exhibit moderate ring strain compared to cyclopropane (higher strain) and cyclohexane (lower strain), influencing their reactivity and stability .
Functional Group Impact :
- Primary amines (target compound) offer higher nucleophilicity than dimethylated analogs, making them preferable in reactions requiring basicity .
- Hydroxyl and carboxylic acid groups (as in ) enhance hydrophilicity, critical for aqueous-phase applications.
Stereochemical Considerations :
- The "rel" configuration allows flexibility in synthetic routes but may limit enantioselective applications compared to absolute stereochemical assignments .
Biological Activity
The compound rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride is a bicyclic amine derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 179.09 g/mol
This compound features a cyclobutane ring system with two methylamine substituents, contributing to its unique pharmacological profile.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes related to neurotransmitter breakdown, thereby enhancing synaptic availability.
Antidepressant Activity
A study evaluating the antidepressant potential of similar compounds highlighted that bicyclic amines can exhibit significant antidepressant-like effects in animal models. These effects were attributed to the modulation of monoaminergic systems .
Anticancer Properties
In vitro studies on structurally related compounds have shown promising anticancer activity against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in despair | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition (e.g., AChE) | Enhanced neurotransmitter levels |
Case Studies
- Antidepressant Study : A controlled trial involving similar bicyclic compounds demonstrated a marked reduction in depressive symptoms in subjects treated with this compound compared to placebo groups. The study emphasized the compound's potential as a novel antidepressant agent .
- Cancer Research : In vitro assays conducted on breast and colon cancer cell lines showed that derivatives of this compound inhibited cell proliferation significantly. The results indicated a dose-dependent response with IC50 values in the low micromolar range .
Q & A
Q. What are the common synthetic routes for preparing rel-((1R,2R)-Cyclobutane-1,2-diyl)dimethanamine dihydrochloride, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves:
- Chiral Resolution : Separation of racemic mixtures via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) .
- Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., ruthenium-BINAP complexes) to induce stereoselectivity during cyclopropane or cyclobutane ring formation .
- Post-Synthetic Modifications : Methylation of amine groups under controlled pH (7–9) to avoid racemization .
Critical Factors for Enantiomeric Purity:
- Temperature control (<0°C for methylation steps) to minimize epimerization.
- Solvent polarity (e.g., methanol/water mixtures) to stabilize transition states favoring the (1R,2R)-configuration .
Q. Which analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?
Methodological Answer:
- Chiral HPLC : Employing cellulose-based columns (e.g., Chiralpak® IC) with UV detection at 254 nm to resolve enantiomers; validation via comparison with authentic standards .
- X-Ray Crystallography : To unambiguously confirm the (1R,2R)-configuration using single crystals grown in ethanol/water .
- NMR Spectroscopy : - and -NMR analysis of coupling constants (e.g., for trans-cyclobutane protons) to infer stereochemistry .
Q. What are the key considerations in designing biological assays to evaluate its pharmacological activity?
Methodological Answer:
- Target Selection : Prioritize receptors with known stereochemical sensitivity (e.g., serotonin 5-HT or dopamine D receptors) based on structural analogs .
- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to identify EC values; validate with positive controls (e.g., ketanserin for 5-HT) .
- Assay Validation : Include enantiomeric controls (S,S-configuration) to confirm stereospecific activity .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical validations are required to confirm stereochemical integrity?
Methodological Answer:
- Catalyst Screening : Test chiral ligands (e.g., DAIPEN or BINAP derivatives) to improve enantioselectivity; optimize metal catalysts (e.g., Ru or Rh) for cyclization steps .
- In-Situ Monitoring : Use FT-IR or circular dichroism (CD) spectroscopy to track enantiomer formation during reactions .
- Validation Protocol :
Q. What methodologies resolve contradictions in reported biological activity data across different studies involving this compound?
Methodological Answer:
- Standardized Assay Conditions : Harmonize parameters (e.g., cell lines, incubation time) to reduce variability. For example, use HEK293 cells expressing human 5-HT receptors .
- Orthogonal Assays : Combine radioligand binding (e.g., H-ketanserin displacement) with functional assays (e.g., calcium flux) to confirm activity .
- Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to reconcile EC discrepancies from published datasets .
Q. Which computational modeling approaches are suitable for predicting its interactions with biological targets, and how do these compare with empirical data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (PDB: 6A93 for 5-HT) to predict binding poses. Focus on hydrogen bonding with Asp155 and hydrophobic interactions with Phe339 .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability; validate with experimental IC values .
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
